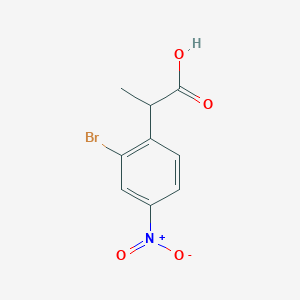

2-(2-Bromo-4-nitrophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIKWVGXDKSWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromo 4 Nitrophenyl Propanoic Acid

Retrosynthetic Analysis of the 2-(2-Bromo-4-nitrophenyl)propanoic acid Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves disconnecting the propanoic acid side chain and the aromatic ring substituents.

Primary Disconnections:

C-C Bond Disconnection: The bond between the alpha-carbon of the propanoic acid moiety and the aromatic ring can be disconnected. This leads to a synthon of a 2-bromo-4-nitrophenyl anion (or an organometallic equivalent) and a generic electrophilic propanoate synthon. However, a more practical approach is to consider the entire phenylpropanoic acid as a single unit that undergoes subsequent functionalization.

Functional Group Interconversion (FGI): The carboxylic acid can be traced back to a more easily installed group, such as a nitrile or an alcohol. For instance, the propanoic acid could be derived from the hydrolysis of a corresponding nitrile, which in turn could be formed from a benzylic halide.

Aromatic C-Br and C-NO2 Bonds: The bromo and nitro groups on the aromatic ring can be disconnected to reveal a simpler phenylpropanoic acid precursor. The order of these disconnections is critical for a successful forward synthesis due to the directing effects of the substituents.

Considering these points, a plausible retrosynthetic pathway starts from 2-phenylpropanoic acid. This common starting material could then undergo sequential electrophilic aromatic substitution reactions (nitration and bromination) to install the required functional groups. The key challenge in the forward synthesis will be controlling the position of these incoming groups.

Targeted Synthesis via Multi-Step Organic Reactions

A targeted synthesis of this compound can be envisioned through a multi-step sequence involving the functionalization of a pre-existing phenylpropanoic acid core or the construction of the substituted aromatic ring followed by the addition of the propanoic acid side chain.

Strategies for Aromatic Ring Functionalization (Bromination and Nitration)

The introduction of the bromo and nitro groups onto the phenyl ring is a critical phase of the synthesis. The directing effects of the substituents on the ring will dictate the regiochemical outcome of these electrophilic aromatic substitution reactions. The propanoic acid group is an ortho-, para-director and a deactivating group.

A common method for nitration involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. frontiersin.orgnih.gov

For bromination, molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is a standard method. This generates a more electrophilic bromine species that can substitute onto the deactivated ring. nih.gov

Carboxylation and α-Functionalization Approaches to the Propanoic Acid Moiety

An alternative to functionalizing a pre-made phenylpropanoic acid is to first construct the 2-bromo-4-nitrotoluene (B188816) and then elaborate the side chain. For instance, 2-bromo-4-nitrotoluene can be subjected to radical bromination to form 1-(bromomethyl)-2-bromo-4-nitrobenzene. This benzylic bromide can then be converted to the corresponding nitrile by reaction with sodium cyanide, followed by hydrolysis to yield (2-bromo-4-nitrophenyl)acetic acid. A final α-methylation step would be required to obtain the target propanoic acid.

A more direct approach to α-functionalization is the Hell-Volhard-Zelinsky reaction. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction allows for the α-bromination of a carboxylic acid. In a hypothetical scenario, if 2-(4-nitrophenyl)propanoic acid were the starting material, the Hell-Volhard-Zelinsky reaction could introduce a bromine at the α-position of the propanoic acid side chain. wikipedia.orgmasterorganicchemistry.combyjus.com However, this does not address the bromination on the aromatic ring.

Chemo- and Regioselective Synthetic Routes

Achieving the desired 2-bromo-4-nitro substitution pattern on a phenylpropanoic acid scaffold requires careful consideration of the order of reactions and the directing effects of the substituents at each stage.

Exploration of Direct Bromination on Aromatic Propanoic Acid Precursors

Direct bromination of 2-phenylpropanoic acid would lead to a mixture of ortho- and para-brominated products, with the para-isomer likely predominating due to steric hindrance. Subsequent nitration of the resulting 2-(4-bromophenyl)propanoic acid would then be directed by both the alkyl chain (ortho-, para-) and the bromine (ortho-, para-). This would likely lead to a mixture of isomers, with the desired 2-bromo-4-nitro product being a minor component.

Sequential Nitration and Bromination Strategies on Phenylpropanoic Acid Derivatives

A more regioselective route would involve nitration of 2-phenylpropanoic acid first. The propanoic acid group directs the incoming nitro group to the para position, yielding 2-(4-nitrophenyl)propanoic acid as the major product. The nitro group is a strong deactivating group and a meta-director. The propanoic acid group, while deactivating, is an ortho-, para-director. In this scenario, the subsequent bromination would be directed to the position ortho to the propanoic acid group and meta to the nitro group. This would lead to the desired this compound.

Proposed Synthetic Route:

Nitration: 2-phenylpropanoic acid is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-(4-nitrophenyl)propanoic acid.

Bromination: The resulting 2-(4-nitrophenyl)propanoic acid is then subjected to bromination using bromine and a Lewis acid catalyst (e.g., FeBr3) to introduce the bromine atom at the 2-position of the aromatic ring.

This sequential approach offers the most plausible and regioselective pathway to the target compound.

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Nitration | Conc. HNO3, Conc. H2SO4 | Addition of a nitro group at the para-position of the phenyl ring. |

| 2 | Bromination | Br2, FeBr3 | Addition of a bromine atom at the ortho-position relative to the propanoic acid group. |

Palladium-Catalyzed Cross-Coupling Methodologies for Aromatic Construction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgmdpi.com For the synthesis of derivatives of this compound, these methods are particularly useful for modifying the aromatic ring.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nobelprize.orglibretexts.org This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. libretexts.orgnih.gov

In the context of this compound, the bromine atom on the phenyl ring serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the phenyl ring. The general scheme for this transformation is shown below:

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃. acs.orgtcichemicals.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. The robustness of this method allows for the synthesis of a diverse library of 2-aryl-4-nitrophenylpropanoic acid derivatives. nih.gov

Table 1: Key Parameters in Suzuki-Miyaura Coupling

| Parameter | Description | Common Examples |

| Palladium Catalyst | The active species that facilitates the cross-coupling. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Organoboron Reagent | The source of the aryl or vinyl group to be coupled. | Arylboronic acids, arylboronic esters |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | The reaction medium. | Toluene, dioxane, DMF, water |

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can also participate in other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the 2-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) species and requires a base. nobelprize.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, co-catalyzed by palladium and copper, allows for the introduction of an alkynyl group at the 2-position of the phenyl ring. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org These reactions expand the synthetic utility of this compound as a building block for more complex molecules.

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of this compound is of significant importance. Several strategies can be employed to control the stereochemistry at the α-carbon of the propanoic acid moiety.

Asymmetric α-arylation of carbonyl compounds is a direct method for the synthesis of enantioenriched α-aryl carboxylic acid derivatives. This approach involves the coupling of an enolate of a propanoic acid derivative with an aryl halide in the presence of a chiral catalyst. nih.gov For the synthesis of this compound, this would involve the reaction of a propanoic acid derivative with 1-bromo-2-chloro-5-nitrobenzene or a similar electrophile.

The key to this method is the use of a chiral ligand that coordinates to the metal catalyst (typically palladium or nickel) and induces enantioselectivity in the C-C bond-forming step. nih.govrsc.org While powerful, this method can be challenging due to the need for careful optimization of the catalyst system and reaction conditions to achieve high enantiomeric excess (ee). nih.gov

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to propanoic acid. wikipedia.orgresearchgate.net The resulting amide can then be subjected to α-arylation with a suitable 2-bromo-4-nitrophenyl electrophile. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the desired enantiomer of the target acid. This method is often reliable and provides high levels of stereocontrol. numberanalytics.comspringerprofessional.de

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Cleavage Conditions |

| Evans Oxazolidinones | Aldol reactions, alkylations | LiOH/H₂O₂, LiBH₄ |

| Pseudoephedrine | Alkylations of amides | Acid or base hydrolysis |

| Camphorsultam | Diels-Alder reactions, conjugate additions | LiAlH₄, hydrolysis |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, particularly lipases, have been widely used for the kinetic resolution of racemic mixtures of 2-arylpropanoic acids. nih.govacs.org

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used to selectively esterify one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the esterified product. researchgate.net The success of this method depends on the enantioselectivity of the enzyme, which is often very high. mdpi.com

Besides kinetic resolution, enzymatic desymmetrization and asymmetric synthesis using whole-cell biocatalysts are also powerful strategies for producing enantiomerically pure compounds. nih.govmagtech.com.cn These methods leverage the inherent chirality of biological systems to produce chiral molecules with high optical purity under mild reaction conditions. researchgate.net

Optimization of Synthetic Parameters for Scalable Production

The transition of a synthetic route from a laboratory setting to industrial-scale production requires a meticulous optimization of various reaction parameters to ensure safety, efficiency, cost-effectiveness, and consistent product quality. For a multi-step synthesis that would likely be employed for this compound, starting from a simpler precursor like 2-phenylpropanoic acid, key steps would involve nitration followed by bromination, or vice-versa.

The optimization process typically focuses on several critical parameters:

Temperature: Reaction temperature significantly influences reaction rates and selectivity. For electrophilic aromatic substitution reactions like nitration and bromination, precise temperature control is crucial to prevent over-reaction or the formation of undesired isomers. Exothermic reactions, common in nitration, require efficient heat dissipation systems at scale to avoid thermal runaways.

Pressure: While many reactions for this type of synthesis are conducted at atmospheric pressure, certain hydrogenations or carbonylations, if employed in alternative synthetic routes, might require elevated pressures. In such cases, optimization involves finding the lowest possible pressure that maintains a high reaction rate and yield to minimize the capital and operational costs of high-pressure reactors.

Catalyst Selection and Loading: The choice of catalyst is paramount. For bromination, Lewis acids like FeBr₃ or AlCl₃ are common, while nitration typically employs a mixture of sulfuric and nitric acids. Optimization involves screening different catalysts for higher selectivity and activity, as well as minimizing the catalyst loading to reduce costs and downstream purification efforts. The potential for catalyst recycling is also a key consideration in scalable production.

Solvent and Reactant Concentrations: The concentration of reactants and the choice of solvent affect reaction kinetics, product solubility, and ease of work-up. Highly concentrated reaction mixtures can increase throughput but may also lead to challenges in mixing and heat transfer. Solvent selection must also consider factors such as toxicity, environmental impact, and ease of recovery.

A hypothetical example of optimizing a bromination step for a nitrophenylpropanoic acid intermediate is presented in the table below.

| Parameter | Initial Lab Scale Condition | Optimized Pilot Scale Condition | Rationale for Optimization |

| Temperature | Room Temperature (25°C) | 5-10°C | Improved selectivity, minimizing by-product formation. |

| Catalyst | FeBr₃ | Recyclable solid acid catalyst | Easier separation, reduced waste, and lower cost. |

| Catalyst Loading | 0.1 eq | 0.02 eq | Reduced catalyst cost and environmental impact. |

| Solvent | Dichloromethane | Toluene | Lower toxicity and better recovery profile. |

| Reactant Ratio | 1:1.2 (Substrate:Bromine) | 1:1.05 (Substrate:Bromine) | Minimized excess reagent and subsequent quenching steps. |

| Reaction Time | 12 hours | 4 hours | Increased throughput and reactor efficiency. |

This table is illustrative and presents hypothetical data for the optimization of a key reaction step in the synthesis of this compound.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and fine chemical manufacturing to reduce the environmental footprint of synthetic processes. For the synthesis of this compound, several green chemistry approaches can be envisioned.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous media. nih.gov For the synthesis of the target molecule, enzymes such as halogenases and nitrating enzymes could potentially be employed. nih.gov This approach can reduce the need for harsh reagents and solvents, and minimize the formation of by-products. nih.govnih.gov The immobilization of these enzymes can further enhance their stability and reusability. mdpi.com

Alternative Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green alternatives include ionic liquids and supercritical fluids. primescholars.com Ionic liquids are non-volatile and can be tailored to dissolve a wide range of reactants, potentially enhancing reaction rates and selectivity. primescholars.commdpi.comwiserpub.comnih.gov Supercritical carbon dioxide, another green solvent, is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. primescholars.com

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional batch process. mdpi.com Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better control and higher yields, and the potential for straightforward automation and scale-up. mdpi.commdpi.com The synthesis of related compounds like ibuprofen (B1674241) has been successfully demonstrated using flow chemistry. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than substitutive where possible and minimizing the use of protecting groups.

A comparative overview of traditional versus green chemistry approaches for the synthesis of this compound is presented below.

| Synthesis Step | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Bromination | Molecular bromine with a Lewis acid catalyst in a chlorinated solvent. | Enzymatic bromination or use of a solid-supported brominating agent. cambridgescholars.com | Milder conditions, higher selectivity, reduced use of hazardous reagents and solvents. |

| Nitration | Concentrated nitric and sulfuric acids. | Solid acid catalyst with a milder nitrating agent (e.g., dinitrogen pentoxide). organic-chemistry.org | Reduced acid waste, improved safety, and potentially higher regioselectivity. |

| Solvent | Dichloromethane, Chloroform. | Ionic liquids, supercritical CO₂, or water. primescholars.com | Reduced VOC emissions, lower toxicity, and improved solvent recovery. |

| Process | Batch processing. | Continuous flow chemistry. mdpi.commdpi.com | Enhanced safety, better process control, and easier scalability. |

This table provides a comparative analysis of traditional and potential green synthetic approaches for this compound.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 4 Nitrophenyl Propanoic Acid

Transformations of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key step in the synthesis of various functionalized derivatives.

Chemoselective Reduction to Amine Functionalities

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Achieving this selectively without affecting the aromatic bromine or the carboxylic acid is crucial. A variety of reagents are known to reduce aromatic nitro compounds, and the choice of reagent is critical for chemoselectivity.

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a standard method. Raney Nickel is often preferred for substrates containing aryl halides, as it can minimize the competing hydrodehalogenation (removal of the bromine atom).

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. These conditions are generally mild enough to preserve the carboxylic acid and aryl bromide functionalities.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also achieve the reduction under milder conditions than direct hydrogenation.

Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functional groups.

The product of this reaction would be 2-(2-bromo-4-aminophenyl)propanoic acid , a versatile intermediate for further synthesis, such as the construction of heterocyclic systems.

Table 1: Predicted Conditions for Chemoselective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Expected Outcome |

| H₂, Raney Ni | Ethanol or Methanol | Room Temperature | High selectivity for the amino group, minimizing debromination. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | A classic, cost-effective method with good selectivity. |

| SnCl₂·2H₂O | Ethanol | Reflux | A mild option suitable for sensitive substrates. |

Exploration of Other Nitro Group Derivatizations

While reduction to the amine is the most common transformation, the nitro group can potentially undergo other reactions. For instance, partial reduction can lead to hydroxylamine (B1172632) or azoxy compounds, though this often requires carefully controlled conditions and specific reagents like zinc dust in aqueous ammonium chloride. However, such transformations are less common and would require significant empirical optimization for this specific substrate.

Reactivity of the Aromatic Bromine Atom

The bromine atom, attached to an electron-deficient aromatic ring, is susceptible to displacement or participation in cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The presence of a strong electron-withdrawing nitro group para to the bromine atom is expected to activate the C-Br bond towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.

A variety of nucleophiles could potentially displace the bromide:

Alkoxides (e.g., NaOCH₃): To form a methoxy (B1213986) derivative.

Amines (e.g., Piperidine): To introduce a nitrogen-based substituent.

Thiols (e.g., NaSPh): To form a thioether.

The rate of substitution would be significantly faster than for a non-activated aryl bromide.

Metal-Mediated Cross-Coupling Reactions at the Bromine Center

The aromatic C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would be expected to form a biaryl or styrenyl derivative, respectively. This is a highly versatile and widely used reaction.

Heck-Mizoroki Reaction: Coupling with an alkene using a palladium catalyst (e.g., Pd(OAc)₂) and a base would yield a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl moiety.

Buchwald-Hartwig Amination: Cross-coupling with an amine in the presence of a specialized palladium catalyst and a strong base could also be used to form an N-aryl product, providing an alternative to the SNAr pathway.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Biaryl propanoic acid |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Alkenyl-substituted phenylpropanoic acid |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-substituted phenylpropanoic acid |

Carboxylic Acid Functional Group Reactivity

The propanoic acid moiety offers a third site for chemical modification. These reactions are standard transformations of carboxylic acids.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions would yield the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride with SOCl₂ or oxalyl chloride) followed by reaction with a primary or secondary amine would produce an amide. Alternatively, direct coupling with an amine using a peptide coupling reagent (e.g., DCC, EDC) is a common method.

Reduction: The carboxylic acid could be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). However, these reagents would also reduce the nitro group, so protection-deprotection strategies or alternative synthetic routes would be necessary if only the carboxylic acid is to be reduced.

These transformations allow for the modification of the propanoic acid side chain, which can be used to attach the molecule to other scaffolds or to modulate its physicochemical properties.

Esterification, Amidation, and Anhydride Formation

The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and anhydrides. These reactions typically proceed through a tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the bromo- and nitro-substituted phenyl ring.

Esterification: In the presence of an alcohol and an acid catalyst, 2-(2-bromo-4-nitrophenyl)propanoic acid can be converted to its corresponding ester. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol nucleophile.

Amidation: Reaction with a primary or secondary amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. libretexts.org The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Anhydride Formation: Anhydrides can be formed by the reaction of this compound with a suitable acylating agent, such as an acid chloride, in the presence of a base. youtube.comquimicaorganica.orglibretexts.org Alternatively, dehydration of two molecules of the carboxylic acid, typically at high temperatures, can also yield the anhydride. youtube.com

Table 1: Nucleophilic Acyl Substitution Products of this compound

| Reactant | Product Type | General Structure of Product |

| Alcohol (R'-OH) | Ester | 2-(2-Bromo-4-nitrophenyl)propanoate |

| Amine (R'R''NH) | Amide | N-R',N-R''-2-(2-Bromo-4-nitrophenyl)propanamide |

| Acyl Halide (R'COCl) | Anhydride | 2-(2-Bromo-4-nitrophenyl)propanoic anhydride |

Reduction to Alcohol and Decarboxylation Reactions

Reduction to Alcohol: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. nih.govquimicaorganica.orgchemguide.co.ukncert.nic.in The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate. chemguide.co.uk

Decarboxylation Reactions: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under certain conditions. The presence of the electron-withdrawing nitro group on the phenyl ring can facilitate this process. stackexchange.com For related compounds like β-keto acids and malonic acids, decarboxylation occurs readily upon heating through a cyclic transition state. masterorganicchemistry.comchemistrytalk.org While not a β-keto acid, the stability of the potential carbanion intermediate at the α-carbon, due to resonance with the nitrophenyl ring, could promote decarboxylation under forcing conditions. stackexchange.com

Stereochemical Control and Reactivity at the Chiral α-Carbon

The α-carbon of this compound is a chiral center, meaning the molecule can exist as two enantiomers. Reactions occurring at this center can proceed with either retention or inversion of configuration, or result in a racemic mixture.

Nucleophilic substitution reactions at the α-carbon, if they were to occur (for instance, if the hydroxyl of the carboxyl group were modified to be a good leaving group and a nucleophile attacked the α-carbon), would likely proceed via an Sₙ2 mechanism. An Sₙ2 reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. byjus.comjove.comlibretexts.orgyoutube.com The transition state for such a reaction would involve a pentacoordinate carbon atom. byjus.comjove.comlibretexts.org

The stereochemical outcome of reactions at the α-carbon is crucial in the synthesis of enantiomerically pure compounds.

Radical Reactions and Their Pathways

The presence of the benzylic α-hydrogen atom in this compound makes it susceptible to radical reactions. Radical halogenation, for instance, can occur at the α-position under UV light or in the presence of a radical initiator. lumenlearning.comlibretexts.orgucalgary.cajove.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.orgucalgary.cajove.comoxfordsciencetrove.com

Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals. libretexts.orgucalgary.ca

Propagation: A halogen radical abstracts the α-hydrogen to form a stabilized benzylic radical and H-X. This radical then reacts with another halogen molecule to form the α-halogenated product and a new halogen radical. lumenlearning.comlibretexts.orgucalgary.ca

Termination: Combination of any two radicals to terminate the chain reaction. lumenlearning.comlibretexts.orgucalgary.ca

Furthermore, the nitroaromatic moiety can participate in photochemical reactions. Nitrophenols, for example, can undergo photolysis to generate radical species. pnas.orgacs.orgrsc.orgresearchgate.net While the subject molecule is not a phenol, the nitro-substituted benzene (B151609) ring is a chromophore and could potentially undergo photochemical transformations under appropriate irradiation, possibly involving radical intermediates.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of the reactions discussed above involve various transient species.

Nucleophilic Acyl Substitution: As mentioned, these reactions proceed through a tetrahedral intermediate . uomustansiriyah.edu.iq This intermediate is formed when the nucleophile attacks the carbonyl carbon, breaking the C=O π bond. The subsequent reformation of the carbonyl double bond results in the expulsion of the leaving group.

Sₙ2 Reactions at the α-Carbon: The key feature of an Sₙ2 mechanism is the pentacoordinate transition state . byjus.comlibretexts.org In this high-energy state, the nucleophile and the leaving group are both partially bonded to the α-carbon. libretexts.org It is important to note that this is a transition state and not a stable intermediate. byjus.com

Radical Halogenation: The propagation step of this reaction involves a benzylic radical intermediate . lumenlearning.comlibretexts.org The stability of this radical is enhanced by resonance with the phenyl ring, which makes the α-hydrogen more susceptible to abstraction.

The rates and outcomes of the reactions of 2-(2-bBromo-4-nitrophenyl)propanoic acid are governed by kinetic and thermodynamic principles.

Kinetics: The rate of nucleophilic acyl substitution is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents on the phenyl ring. uomustansiriyah.edu.iq The electron-withdrawing bromo and nitro groups are expected to increase the reaction rate by making the carbonyl carbon more electrophilic. Kinetic studies on the esterification of substituted benzoic acids have shown that such electron-withdrawing groups enhance reactivity. nih.govdnu.dp.uaresearchgate.netgoogle.comresearchgate.net

Thermodynamics: The position of the equilibrium in reversible reactions like esterification is determined by the relative stabilities of the reactants and products. In decarboxylation, the reaction is driven by the thermodynamic stability of the products, particularly the release of gaseous carbon dioxide, which is an entropically favorable process. youtube.com The thermodynamics of decarboxylation can be influenced by the stability of the resulting carbanion or the ability of the molecule to form a stable cyclic transition state. masterorganicchemistry.com

Table 2: Summary of Mechanistic Features

| Reaction Type | Key Intermediate/Transition State | Kinetic Factors | Thermodynamic Factors |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Steric hindrance, Electronic effects | Relative stability of reactants and products |

| Sₙ2 at α-Carbon | Pentacoordinate Transition State | Steric hindrance, Nucleophile strength | Bond energies |

| Radical Halogenation | Benzylic Radical | Radical stability, Light/Initiator concentration | Bond dissociation energies |

| Decarboxylation | Cyclic Transition State / Carbanion Intermediate | Temperature, Stability of intermediate | Enthalpy and entropy of reaction (release of CO₂) |

Theoretical and Computational Studies of 2 2 Bromo 4 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 2-(2-Bromo-4-nitrophenyl)propanoic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex molecules like this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify different aspects of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

A hypothetical DFT study of this compound could yield the following results:

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | 4.27 |

These hypothetical values would suggest that this compound is a relatively stable molecule with a moderate HOMO-LUMO gap. The high electrophilicity index indicates its propensity to act as an electrophile in chemical reactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, these methods would be computationally demanding but could be employed to benchmark the results obtained from more cost-effective DFT calculations, ensuring the reliability of the predicted electronic properties.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

The rotation around the single bonds in this compound, such as the bond connecting the phenyl ring to the propanoic acid moiety and the C-C bond within the propanoic acid side chain, is not entirely free. The energy required to rotate around these bonds is known as the rotational barrier. These barriers are influenced by various intramolecular interactions, including:

Steric Hindrance: Repulsive interactions between bulky groups that are brought into close proximity during rotation.

Electrostatic Interactions: Attractive or repulsive forces between polarized bonds or atoms with partial charges.

Hydrogen Bonding: Potential intramolecular hydrogen bonding between the carboxylic acid group and the nitro group or the bromine atom.

A computational study could map the potential energy surface by systematically rotating key dihedral angles and calculating the energy at each step. This would reveal the most stable conformations (energy minima) and the transition states between them (energy maxima).

A hypothetical analysis of the rotational barrier around the bond connecting the phenyl ring and the propanoic acid group might reveal the following:

| **Dihedral Angle (°) ** | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.5 |

| 90 | 0 |

| 120 | 1.8 |

| 150 | 3.5 |

| 180 | 5.8 |

This hypothetical data suggests that the most stable conformation has the propanoic acid group oriented perpendicularly to the phenyl ring, likely to minimize steric hindrance.

The surrounding solvent can significantly influence the conformational preferences of a molecule. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant.

Explicit Solvent Models: Individual solvent molecules are included in the simulation, providing a more detailed and realistic representation of solute-solvent interactions.

For this compound, a polar solvent would likely stabilize conformations where the polar nitro and carboxylic acid groups are more exposed, allowing for favorable dipole-dipole interactions and hydrogen bonding with the solvent molecules. In contrast, a nonpolar solvent might favor more compact conformations to minimize the exposure of these polar groups.

Molecular Dynamics Simulations for Structural Dynamics

While quantum chemical calculations provide a static picture of a molecule's structure and properties, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes.

An MD simulation of this compound, typically performed in a box of solvent molecules, could reveal:

Conformational Flexibility: How the molecule explores different conformations and the timescales of these transitions.

Solvent Structure: The arrangement of solvent molecules around the solute and the nature of their interactions.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds over time.

Analysis of the MD trajectory can provide quantitative measures of the molecule's dynamics, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Computational Prediction of Reaction Pathways and Transition States

The elucidation of reaction mechanisms, including the identification of intermediates and transition states, is a cornerstone of modern organic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction pathways at the molecular level. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry allow for the prediction of its likely reactive behavior based on studies of analogous bromo-nitro aromatic compounds.

Potential reaction pathways for this compound primarily involve the aromatic ring and the propanoic acid side chain. For the aromatic ring, nucleophilic aromatic substitution (SNAr) is a probable reaction manifold, given the presence of the electron-withdrawing nitro group and the bromine atom, a good leaving group. DFT calculations can model the energetics of such a reaction, for instance, the substitution of the bromine atom by a nucleophile. These calculations would typically involve optimizing the geometries of the reactants, the Meisenheimer complex (the intermediate), the transition states, and the products.

The transition states in these reactions are critical points on the potential energy surface, representing the energy maxima between intermediates. Computational methods can determine the geometry of these transition states and their associated activation energies. For example, in an SNAr reaction, two transition states would be expected: one leading to the formation of the Meisenheimer intermediate and one leading from the intermediate to the product. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. DFT studies on related nitro-substituted aromatic compounds have shown that the energy barrier for nucleophilic attack is significantly lowered by the presence of the nitro group. mdpi.com

Another potential area of computational investigation is the reactivity of the propanoic acid side chain. Reactions such as deprotonation, esterification, or reactions at the alpha-carbon can be modeled. The influence of the substituted aromatic ring on the acidity of the carboxylic acid proton, for instance, can be quantified through computational pKa prediction.

The following interactive table illustrates the type of data that could be generated from a DFT study on a hypothetical nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu-). The values are representative and based on computational studies of similar aromatic compounds.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactants + Nu- | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | C-Nu bond forming, C-Br bond elongating |

| 3 | Meisenheimer Intermediate | -5.8 | Tetrahedral carbon at C2 |

| 4 | Transition State 2 (TS2) | +12.5 | C-Br bond breaking |

| 5 | Products | -20.7 | - |

This data is illustrative and intended to represent the output of a typical DFT calculation on a related SNAr reaction.

Such computational models provide deep insights into the reaction mechanism, guiding synthetic chemists in optimizing reaction conditions and predicting potential side reactions. researchgate.net

In Silico Design Principles for this compound Derivatives

In silico drug design encompasses a range of computational methods aimed at identifying and optimizing new drug candidates before their synthesis and biological testing. researchgate.net These methods are crucial for accelerating the drug discovery process and reducing costs. scispace.com For a molecule like this compound, in silico techniques can be instrumental in designing derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. The primary approaches in this context are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured activity using statistical methods.

For the design of this compound derivatives, a QSAR model could be developed by synthesizing a library of analogs with variations at different positions (e.g., modifying the propanoic acid side chain, changing the position of the nitro group, or replacing the bromine with other halogens) and evaluating their biological activity against a specific target. The resulting QSAR model could then be used to predict the activity of unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

An illustrative QSAR model for a hypothetical series of derivatives might take the following form:

log(1/IC50) = 0.75 * ClogP - 0.23 * (ASA)2 + 1.5 * (LUMO) + 2.1

Where:

IC50 is the half-maximal inhibitory concentration.

ClogP is the calculated logarithm of the partition coefficient (a measure of hydrophobicity).

ASA is the accessible surface area.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

This equation would suggest that increasing hydrophobicity and the energy of the LUMO, while maintaining a specific accessible surface area, could lead to more potent compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a potential drug molecule (ligand) into the active site of a target protein (receptor). The docking process generates a series of possible binding poses and scores them based on the predicted binding affinity.

For this compound derivatives, molecular docking could be employed if a relevant biological target is identified. For example, if this class of compounds is being investigated as enzyme inhibitors, the crystal structure of the target enzyme would be used. The derivatives would be docked into the enzyme's active site to predict their binding mode and affinity. nih.gov This information can guide the design of new derivatives with improved interactions with key amino acid residues in the active site, potentially leading to higher potency and selectivity.

The following interactive table provides a hypothetical example of molecular docking results for a series of designed derivatives against a target protein.

| Compound | Derivative Modification | Docking Score (kcal/mol) | Key Interactions with Receptor |

| Lead Compound | This compound | -7.2 | H-bond with Ser-159, Pi-stacking with Phe-210 |

| Derivative 1 | -COOH to -CONHOH | -8.5 | Additional H-bonds with Asp-155 |

| Derivative 2 | -Br to -Cl | -7.1 | Similar to lead, slightly weaker hydrophobic interaction |

| Derivative 3 | -NO2 to -CN | -7.8 | Altered electrostatic interactions |

This data is illustrative. The specific scores and interactions would depend on the target protein and the docking software used.

By integrating QSAR and molecular docking, a rational design strategy can be formulated. QSAR can provide broad guidelines based on global molecular properties, while molecular docking can offer detailed insights into the specific interactions driving binding affinity. This dual approach is a powerful strategy in modern medicinal chemistry for the design of novel therapeutic agents. mdpi.com

Applications of 2 2 Bromo 4 Nitrophenyl Propanoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

Organic compounds containing nitro and bromo functionalities on a phenyl ring are recognized as versatile building blocks in the synthesis of more complex molecules. nih.govfrontiersin.orgboronmolecular.com The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of pharmaceuticals, while the bromine atom offers a site for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Precursor in the Synthesis of Pharmaceutical Intermediates

The 2-arylpropionic acid structure is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Although no specific pharmaceutical intermediates are reported as being synthesized from 2-(2-bromo-4-nitrophenyl)propanoic acid, its core structure is analogous to precursors used in the synthesis of established drugs. For instance, related bromophenyl propanoic acid derivatives are key intermediates in the manufacture of drugs like fexofenadine. google.comgoogle.com The presence of the nitro group offers a synthetic handle for further chemical modification, potentially leading to novel drug candidates. For example, similar nitrophenyl compounds have been used to synthesize derivatives with anticancer activity. nih.gov

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Bromo-substituted aromatic compounds are frequently used in the development of agrochemicals, such as herbicides and pesticides. adpharmachem.com The specific substitution pattern of this compound could, in principle, be leveraged to create new active ingredients. However, there is no available research linking this specific compound to the synthesis of any agrochemical or specialty chemical products.

Utilization in Polymer Chemistry and Functional Material Design

The functional groups present in this compound could theoretically allow for its use in materials science, though no such applications have been documented.

Incorporation into Monomer Units for Polymer Synthesis

The carboxylic acid group could potentially be used for polymerization reactions, such as the formation of polyesters or polyamides. The bromo- and nitro- functional groups would then be incorporated into the polymer side chains, imparting specific properties to the material. Related bromo-propionic acid compounds are noted for their use in polymer chemistry. adpharmachem.com

Design of Functional Materials with Embedded Phenylpropanoic Acid Scaffolds

Phenylpropanoic acid scaffolds are of interest in the design of functional organic materials. chemrxiv.org The electronic properties conferred by the bromo and nitro substituents could make this compound a candidate for creating materials with specific optical or electronic characteristics. Nevertheless, no studies have been published demonstrating the design or synthesis of such materials using this compound.

Use as a Chemical Probe for Mechanistic Investigations in Organic Reactions

A comprehensive review of scientific literature and chemical databases indicates a significant gap in documented applications of This compound as a chemical probe for mechanistic investigations in organic reactions. While the structural features of this compound, such as the bromo and nitro substituents on the phenyl ring and the carboxylic acid moiety, theoretically present opportunities for such applications, there is a notable absence of published research detailing its use in this specific context.

Chemical probes are instrumental in elucidating the intricate pathways of organic reactions. They can provide insights into reaction intermediates, transition states, and the electronic effects governing a particular transformation. The strategic placement of substituents on a probe molecule allows chemists to monitor changes in reaction rates or product distributions, thereby deducing mechanistic details.

For instance, the electron-withdrawing nature of the nitro group and the steric and electronic influence of the bromine atom in This compound could potentially be exploited to study reactions sensitive to electronic demands or steric hindrance at the ortho and para positions of a benzene (B151609) ring. The carboxylic acid group also offers a handle for derivatization or for studying reactions involving acid catalysis or participation.

However, despite these potential applications, dedicated studies employing this specific molecule to probe reaction mechanisms have not been reported in the available scientific literature. Consequently, there are no established experimental protocols, detailed research findings, or corresponding data sets to present in the context of its use as a mechanistic probe. The scientific community has yet to publish research that would allow for a thorough and informative discussion on this particular application.

Further research would be necessary to explore and establish the utility of This compound as a chemical probe. Such studies would involve systematic kinetic experiments, product analysis, and spectroscopic investigations to correlate the structural features of the molecule with its influence on the mechanism of various organic reactions. Until such research is conducted and published, the role of this compound in mechanistic investigations remains speculative.

Advanced Spectroscopic and Mechanistic Characterization Methodologies for 2 2 Bromo 4 Nitrophenyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-(2-Bromo-4-nitrophenyl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct regions for aromatic and aliphatic protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm). The aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at the chiral center (α-carbon) would appear as a quartet, being split by the adjacent methyl protons. The methyl group protons would, in turn, appear as a doublet, split by the single α-proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ > 170 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with their exact shifts influenced by the electron-withdrawing nitro group and the halogen substituent. The aliphatic carbons—the chiral α-carbon and the methyl carbon—will be found in the upfield region of the spectrum.

The precise chemical shifts and coupling constants are critical for confirming the substitution pattern on the aromatic ring and elucidating the connectivity of the propanoic acid side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | >10 | ~175 | Broad Singlet |

| Ar-H (adjacent to NO₂) | ~8.3-8.5 | - | Doublet |

| Ar-H (between Br and NO₂) | ~8.0-8.2 | - | Doublet of Doublets |

| Ar-H (adjacent to side chain) | ~7.8-8.0 | - | Doublet |

| α-CH | ~4.5-4.8 | ~45 | Quartet |

| CH₃ | ~1.7-1.9 | ~20 | Doublet |

| Ar-C (ipso to side chain) | - | ~140 | - |

| Ar-C (ipso to Br) | - | ~120 | - |

| Ar-C (ipso to NO₂) | - | ~148 | - |

| Other Ar-C | - | ~125-135 | - |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are used to generate ions that are then separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov

For this compound (Molecular Weight: 274.07 g/mol for isotopes ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O), the mass spectrum would exhibit several characteristic features. nih.gov A key feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom. miamioh.edu

Common fragmentation pathways for this molecule under EI-MS would likely include:

Loss of the carboxyl group: Cleavage of the bond between the α-carbon and the carbonyl group, resulting in the loss of a •COOH radical (45 Da) or CO₂ (44 Da).

Loss of a bromine atom: Homolytic cleavage of the C-Br bond to lose a •Br radical (79 or 81 Da).

Loss of the nitro group: Loss of •NO₂ (46 Da).

Alpha-cleavage: Fragmentation of the propanoic acid side chain. docbrown.infodocbrown.info

ESI-MS, being a softer ionization technique, would primarily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with less in-source fragmentation. stackexchange.comd-nb.info Collision-induced dissociation (CID) in an MS/MS experiment on these precursor ions would then be used to elicit characteristic fragment ions, confirming the structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z (for ⁷⁹Br) |

|---|---|---|

| [C₉H₈BrNO₄]⁺ | Molecular Ion (M⁺) | 273 |

| [C₉H₈⁸¹BrNO₄]⁺ | Molecular Ion (M+2) | 275 |

| [C₈H₇BrNO₂]⁺ | Loss of •COOH | 228 |

| [C₉H₈NO₄]⁺ | Loss of •Br | 194 |

| [C₉H₈BrO₂]⁺ | Loss of •NO₂ | 227 |

| [C₇H₅BrNO₂]⁺ | Loss of CH₃CHCOOH | 214 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. This technique allows for the complete determination of the molecular conformation and the arrangement of molecules within the crystal lattice (crystal packing).

While a specific crystal structure for this compound is not publicly available, analysis of similar substituted phenylpropanoic acids reveals common structural motifs. acs.orgnih.gov A primary feature in the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This typically forms a characteristic R²₂(8) ring motif.

The analysis would also reveal the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group. researchgate.net Steric hindrance from the ortho-bromo substituent would likely cause a significant twist, preventing coplanarity. The solid-state conformation of the propanoic acid side chain relative to the ring can also be precisely determined.

Table 3: Typical Crystallographic Parameters for Substituted Phenylpropanoic Acid Dimers Data is generalized from related structures.

| Parameter | Typical Value / Observation |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | Often centrosymmetric (e.g., P2₁/c, P-1) |

| Hydrogen Bonding Motif | R²₂(8) ring |

| O-H···O distance | 2.6 - 2.7 Å |

| Phenyl-Carboxyl Dihedral Angle | 60 - 90° (influenced by ortho-substituents) |

| Intermolecular Interactions | π-π stacking, C-H···O bonds, Halogen bonds |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Probing Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the nitro group, the substituted benzene ring, and the C-Br bond.

Carboxylic Acid: A very broad O-H stretching band from ~2500-3300 cm⁻¹ is characteristic of hydrogen-bonded dimers. The C=O stretching vibration appears as a strong, sharp band around 1700-1720 cm⁻¹.

Nitro Group: The aromatic nitro group gives rise to two strong absorptions: an asymmetric stretching vibration (νas) typically near 1515-1560 cm⁻¹ and a symmetric stretching vibration (νs) near 1345-1385 cm⁻¹. researchgate.net

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can help confirm the 1,2,4-trisubstitution pattern. researchgate.net

C-Br Bond: The C-Br stretching vibration is typically found in the fingerprint region, usually between 500 and 650 cm⁻¹, and is often weak in FT-IR but may be more prominent in FT-Raman.

These techniques are highly sensitive to intermolecular interactions, and shifts in peak positions can provide evidence for hydrogen bonding and specific crystal packing effects. longdom.orgnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1720 | Strong |

| N=O (Nitro) | Asymmetric Stretch | 1515 - 1560 | Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| N=O (Nitro) | Symmetric Stretch | 1345 - 1385 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 700 - 900 | Strong |

| C-Br | Stretching | 500 - 650 | Weak-Medium |

Circular Dichroism Spectroscopy for Chiral Analysis and Conformational Studies

The presence of a stereocenter at the α-carbon makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers), (R) and (S). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The spectrum consists of positive and/or negative peaks, known as Cotton effects, which occur at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. rsc.org The primary chromophore in this molecule is the nitrophenyl group. Electronic transitions within this aromatic system (e.g., π→π* and n→π* transitions) become chiroptically active due to the influence of the adjacent chiral center.

CD spectroscopy is therefore essential for:

Distinguishing between enantiomers: Pure samples of the (R) and (S) forms will give equal and opposite CD signals.

Determining enantiomeric excess (ee): The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.

Studying conformational changes: The CD spectrum is highly sensitive to the molecule's conformation in solution, as changes in the spatial relationship between the chromophore and the chiral center will alter the CD signal. mdpi.com

Application of Advanced Spectroscopic Techniques to Reaction Mechanism Studies

The suite of spectroscopic techniques described above can be powerfully applied to investigate the mechanisms of reactions involving this compound.

Reaction Monitoring: NMR and FT-IR spectroscopy can be used to monitor the progress of a reaction in real-time or by analyzing aliquots. For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, ¹H NMR would show the disappearance of the signals for the starting material and the appearance of new aromatic signals corresponding to the product.

Intermediate Identification: ESI-MS is particularly useful for detecting and characterizing transient or reactive intermediates in a reaction mixture. By directly sampling the reaction, ions corresponding to proposed intermediates can be identified by their mass-to-charge ratio and subjected to MS/MS for structural confirmation.

Kinetic Studies: Quantitative changes in signal intensity from NMR or UV-Vis spectroscopy over time can be used to determine reaction rates and orders, providing crucial data for elucidating the reaction mechanism.

Stereochemical Outcome: For reactions involving the chiral center, CD spectroscopy or chiral HPLC can be used to determine the stereochemistry of the product (e.g., retention, inversion, or racemization), which is fundamental to understanding the mechanism at the stereocenter. For example, an Sₙ2 reaction at the α-carbon would lead to an inversion of configuration, which would be observable as an inversion of the CD spectrum.

By combining these techniques, a comprehensive picture of a reaction pathway, including the structures of intermediates and transition states, reaction kinetics, and stereochemical outcomes, can be constructed.

Future Research Directions and Emerging Paradigms for 2 2 Bromo 4 Nitrophenyl Propanoic Acid

Exploration of Sustainable and Catalytic Methodologies in Synthesis

Traditional synthetic routes for arylpropanoic acids often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Future research will likely focus on developing more sustainable and atom-economical pathways.

Biocatalysis represents another frontier for sustainable synthesis. The use of enzymes, such as esterases, for the kinetic resolution of racemic mixtures of 2-arylpropionates can yield enantiomerically pure products. frontiersin.org Research into identifying or engineering enzymes specific for 2-(2-Bromo-4-nitrophenyl)propanoic acid or its esters could provide an environmentally benign route to chiral derivatives, which is often crucial for biological applications. frontiersin.org Whole-cell catalysis, where the enzyme is used within its native cellular environment, could further enhance process stability and facilitate catalyst reuse. frontiersin.org

| Methodology | Key Features | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | One-pot, two-step process involving Heck coupling and carbonylation. mdpi.com | High regioselectivity, good to very good yields, reduced purification needs. mdpi.com | Development of novel, highly active ligands; optimization of reaction conditions for the specific substrate. |

| Biocatalytic Resolution | Use of enzymes (e.g., esterases) to selectively react with one enantiomer. frontiersin.org | High enantioselectivity, mild reaction conditions, environmentally friendly (green chemistry). | Enzyme discovery and protein engineering for substrate specificity and improved stability. frontiersin.org |

| Traditional Halogenation & Nitration | Multi-step classical synthesis involving stoichiometric reagents. | Well-established procedures. | Improving yields and minimizing byproduct formation. |

Development of Novel Reaction Architectures (e.g., Flow Chemistry, Automated Synthesis)

The shift from batch processing to continuous manufacturing is revolutionizing the chemical industry. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages in terms of safety, control, and scalability. mdpi.comnih.gov

For the synthesis of this compound, which involves potentially hazardous nitration and bromination steps, flow reactors provide superior heat and mass transfer, minimizing the risk of thermal runaways and byproduct formation. mdpi.com The ability to operate at high pressures and temperatures safely allows for accelerated reaction rates and access to novel chemical spaces. mdpi.comresearchgate.net A fully continuous process could be designed, integrating synthesis, purification, and analysis, thereby reducing manual intervention and improving reproducibility. d-nb.info

Complementing flow chemistry is the rise of automated synthesis platforms. These systems can perform multiple reactions in parallel, rapidly exploring a wide range of reaction conditions to optimize the synthesis of a target molecule. chemrxiv.org An automated synthesizer could be programmed to vary catalysts, solvents, and temperatures for the synthesis of this compound, significantly accelerating the discovery of optimal production protocols. chemrxiv.orgchemrxiv.org This technology is particularly powerful when combined with iterative processes, where building blocks are assembled in a modular fashion to create libraries of derivatives for screening. chemrxiv.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk with exothermic reactions or unstable intermediates. | Enhanced safety due to small reaction volumes and efficient heat dissipation. mdpi.com |

| Process Control | Difficult to maintain precise temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Scalability | Scaling up can be challenging and non-linear. | Scalable by running the reactor for longer periods or using parallel systems. |

| Efficiency | May require isolation and purification of intermediates between steps. | Enables easy coupling of reaction steps without intermediate workup. mdpi.com |

Integration with Advanced Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to redefine molecular discovery and process chemistry. For this compound, ML algorithms can be trained on existing chemical data to predict a wide range of properties and behaviors.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the chemical or biological activity of novel derivatives. acs.org By analyzing the structural features of the molecule, these models can guide the design of new compounds with enhanced functions. acs.org Generative models, a more recent advancement, can design novel molecular structures from scratch that are optimized for a specific target property, while also ensuring they are synthetically accessible. chemrxiv.org

Furthermore, ML can be applied to reaction optimization and synthesis planning. Algorithms can predict the outcome of a chemical reaction under different conditions, suggesting the optimal catalyst, solvent, and temperature to maximize yield and minimize byproducts. chemrxiv.org This approach, when coupled with automated synthesis platforms, creates a closed-loop "design-make-test-analyze" cycle that can dramatically accelerate the discovery of new functional molecules derived from the this compound scaffold. chemrxiv.org

| Application Area | ML Model Type | Required Input Data | Predicted Outcome |

|---|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors, experimental activity data. acs.org | Biological activity, physical properties (e.g., solubility). |

| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Large datasets of known chemical structures and properties. chemrxiv.org | New molecular structures with desired properties. |

| Reaction Outcome Prediction | Neural Networks, Decision Trees | Reactants, reagents, conditions, and experimental outcomes. | Product structure, reaction yield, potential side products. |

| Synthesis Planning | Retrosynthesis Algorithms | Target molecule structure, database of known reactions. | A step-by-step synthetic route from available starting materials. |

Discovery of Undiscovered Reactivity Patterns and Derivatization Strategies

The unique combination of functional groups in this compound—a carboxylic acid, an aryl bromide, and a nitro group—provides a rich platform for chemical modification and the discovery of new reactivity. While derivatization of each functional group is known in principle, future research can explore their interplay and uncover novel transformations.

The carboxylic acid moiety is a versatile handle for forming amides, esters, and other acyl derivatives. nih.gov The aryl bromide is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents. mdpi.com The nitro group can be readily reduced to an amine, which in turn opens up a vast chemical space through reactions like diazotization, acylation, and reductive amination.

Future work could focus on selective transformations, where one functional group is modified while the others remain intact, or on tandem reactions where multiple functional groups participate sequentially in a single operation. The steric hindrance provided by the propanoic acid chain and the electronic effects of the nitro group could lead to unexpected regioselectivity or reactivity patterns that are yet to be discovered.

| Functional Group | Potential Reaction | Resulting Derivative Class | Potential Utility |

|---|---|---|---|

| Carboxylic Acid | Amide coupling, Esterification | Amides, Esters | Building blocks for polymers, biologically active molecules. |

| Aryl Bromide | Suzuki or Stille cross-coupling | Biaryls, substituted styrenes | Precursors for conjugated materials, complex molecular scaffolds. |

| Nitro Group | Reduction to amine | Anilines | Key intermediate for dyes, pharmaceuticals, and further functionalization. |